molecular formula C13H24N2O2 B6628947 2-Methoxy-2-methyl-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)propan-1-one

2-Methoxy-2-methyl-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)propan-1-one

Cat. No.: B6628947
M. Wt: 240.34 g/mol
InChI Key: CWESHYVFWZLYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-methyl-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)propan-1-one, also known as Methoxyacetylfentanyl (MAF), is a synthetic opioid that belongs to the fentanyl family. It is a potent analgesic drug that is used in medical research for its potential therapeutic benefits. The purpose of

Mechanism of Action

MAF acts as an agonist at the mu-opioid receptor, producing analgesia and other opioid effects. It binds to the receptor with high affinity and activates the downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
MAF produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and overdose, similar to other opioids.

Advantages and Limitations for Lab Experiments

MAF has several advantages for lab experiments, including its high potency, selectivity for the mu-opioid receptor, and similarity to other fentanyl analogs. However, it also has limitations, such as its potential for abuse, toxicity, and regulatory restrictions.

Future Directions

There are several future directions for research on MAF, including the development of safer and more effective opioid analgesics, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic benefits in other areas, such as depression and anxiety disorders.
Conclusion:
In conclusion, MAF is a synthetic opioid that has potential therapeutic benefits in pain management and scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to continue researching MAF and other opioids to develop safer and more effective analgesics and to better understand their pharmacological properties.

Synthesis Methods

MAF is synthesized by the reaction of 2-methoxyacetyl chloride and N-phenethylpiperidin-4-amine in the presence of a base. The product is purified by recrystallization and characterized by spectroscopic techniques.

Scientific Research Applications

MAF is used in scientific research for its potential therapeutic benefits in pain management. It has been shown to be a potent analgesic in animal models and has been used to study the pharmacological properties of fentanyl analogs. MAF has also been used to investigate the structure-activity relationship of fentanyl analogs and their binding to opioid receptors.

Properties

IUPAC Name

2-methoxy-2-methyl-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,17-3)12(16)15-9-6-11(10-15)14-7-4-5-8-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWESHYVFWZLYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1)N2CCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.